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Compound of Interest

Compound Name: 8(Z)-Eicosenoic acid

Cat. No.: B15572156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of

8(Z)-Eicosenoic acid, a cis-unsaturated fatty acid with a 20-carbon chain. The document

details its physicochemical properties, provides a summary of analytical techniques for its

characterization, and includes detailed experimental protocols.

Physicochemical Properties
8(Z)-Eicosenoic acid, also known as cis-8-Eicosenoic acid, is a long-chain fatty acid with the

chemical formula C₂₀H₃₈O₂.[1][2][3][4] It is classified as a long-chain fatty acid, belonging to the

class of organic compounds known as lipids and lipid-like molecules.[2][5] The molecule

features a cis-double bond at the 8th carbon position, which introduces a kink in the

hydrocarbon chain, influencing its physical and chemical properties. While described as a

crystalline solid or white powder, a specific melting point is not readily available in the literature.

[1][6]
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Property Value Source(s)

Chemical Formula C₂₀H₃₈O₂ [1][3][4]

Molecular Weight 310.5 g/mol [1][3]

CAS Number 76261-96-6 [1][3]

Appearance Crystalline solid, White Powder [1][6]

Boiling Point 431.5 ± 11.0 °C Not explicitly cited

Solubility

DMF: 10 mg/mlDMSO: 10

mg/mlEthanol: 10 mg/ml0.15

M Tris-HCl pH 8.5: 1

mg/mlPBS (pH 7.2): 0.15

mg/ml

[1]

Spectroscopic Characterization
Detailed spectroscopic data for 8(Z)-Eicosenoic acid is not widely published. However, based

on the known structure and general principles of spectroscopy for unsaturated fatty acids, the

expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic

protons of the cis-double bond around 5.3 ppm. Other key signals would include the terminal

methyl group protons, methylene protons adjacent to the carboxyl group (α-CH₂), and the long

chain of methylene protons.

¹³C NMR: The carbon NMR spectrum would provide signals for the carboxyl carbon, the two

olefinic carbons, and the distinct signals for the various methylene carbons along the aliphatic

chain.

Note: Specific peak assignments for 8(Z)-Eicosenoic acid are not available in the reviewed

literature. The provided information is based on the general spectral characteristics of similar

unsaturated fatty acids.
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Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and

fragmentation pattern of fatty acids. For 8(Z)-Eicosenoic acid, the molecular ion peak [M]⁺

would be expected at m/z 310.5. Fragmentation patterns would reveal information about the

structure of the hydrocarbon chain. Often, fatty acids are derivatized to their methyl esters

(FAMEs) or other esters prior to GC-MS analysis to improve volatility and ionization efficiency.

Infrared (IR) Spectroscopy
The IR spectrum of 8(Z)-Eicosenoic acid would exhibit characteristic absorption bands for the

carboxylic acid functional group. A broad O-H stretching band is expected in the region of

3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group should appear

around 1710 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations

for the aliphatic chain and a C=C stretching vibration for the cis-double bond.

Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural

characterization of fatty acids like 8(Z)-Eicosenoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) of
Fatty Acid Methyl Esters (FAMEs)
Objective: To separate and identify the fatty acid profile of a sample and determine the

molecular weight of the components.

Methodology:

Derivatization to FAMEs:

Accurately weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.

Add 2 mL of a 2% sulfuric acid solution in methanol.

Seal the tube and heat at 80-90°C for 1-2 hours in a water bath or heating block.

Cool the tube to room temperature.
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Add 1 mL of hexane and 1 mL of distilled water, and vortex thoroughly for 1 minute.

Centrifuge the mixture to separate the layers.

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS

analysis.

GC-MS Analysis:

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a

DB-23 or similar polar column).

Injector: Split/splitless injector, typically operated in split mode.

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C),

holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) to elute all

FAMEs.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer: Operated in electron ionization (EI) mode.

Data Acquisition: Scan a mass range of m/z 50-500.

Data Analysis: Identify FAMEs by comparing their retention times and mass spectra with those

of known standards and reference libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the position and geometry of

double bonds.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of the fatty acid sample in approximately 0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃) in an NMR tube.
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Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

¹H NMR Spectroscopy:

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

Acquire the spectrum using a proton-decoupled pulse sequence.

Longer acquisition times and a greater number of scans are typically required compared to

¹H NMR due to the lower natural abundance of ¹³C.

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline

correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of

protons. Assign peaks in both ¹H and ¹³C spectra based on chemical shifts and coupling

patterns, often aided by 2D NMR experiments like COSY and HSQC.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample

with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

FTIR Analysis:
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Place the sample in the FTIR spectrometer.

Collect the spectrum over a typical range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to different functional

groups by comparing the peak positions (in cm⁻¹) to correlation charts and reference spectra.

Logical Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the comprehensive structural

characterization of an unknown fatty acid like 8(Z)-Eicosenoic acid.

Preliminary Analysis

Spectroscopic Analysis

Data Interpretation and Structure Elucidation

Fatty Acid Sample
(e.g., 8(Z)-Eicosenoic acid)

Physicochemical Properties
(Solubility, Appearance) FTIR Spectroscopy NMR Spectroscopy

(¹H, ¹³C)
Mass Spectrometry

(often with GC)

Functional Group ID Connectivity & Stereochemistry Molecular Weight & Formula

Final Structure Confirmation

Click to download full resolution via product page

Workflow for the structural characterization of a fatty acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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